B612939 (S)-2-Aminooctanoic acid CAS No. 116783-26-7

(S)-2-Aminooctanoic acid

Cat. No.: B612939
CAS No.: 116783-26-7
M. Wt: 159.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

(S)-2-Aminooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a role in studying protein structure and function.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of (S)-2-Aminooctanoic acid are largely determined by its structure and the nature of its side chain . Amino acids like this compound interact with various enzymes, proteins, and other biomolecules, influencing the structure and function of these molecules .

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cell type and the context in which the amino acid is present.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the synthesis can begin with the alkylation of glycine derivatives, followed by subsequent steps to introduce the desired functional groups and achieve the chiral center.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of chiral catalysts can be employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides or acid chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Comparison with Similar Compounds

    ®-2-Aminooctanoic acid: The enantiomer of (S)-2-Aminooctanoic acid, with different spatial arrangement and potentially different biological activity.

    2-Aminodecanoic acid: A similar compound with a longer carbon chain, which may exhibit different physical and chemical properties.

    2-Aminobutanoic acid: A shorter-chain analogue with distinct reactivity and applications.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral molecules and in studying chiral interactions in biological systems.

Properties

IUPAC Name

(2S)-2-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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